Dgk|AE-IN-4

Description

DGK|AE-IN-4 is a novel small-molecule inhibitor targeting diacylglycerol kinases (DGKs), specifically designed to inhibit both DGKα and DGKζ isoforms. These enzymes regulate T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) into phosphatidic acid (PA), thereby attenuating DAG-mediated activation of Ras and PKCθ pathways critical for T-cell proliferation and cytokine production . This compound emerged from a phenotypic screening strategy focused on enhancing T-cell immune responses, particularly in cancer immunotherapy. Its development addresses the limitations of earlier DGK inhibitors, such as poor isoform selectivity and bioavailability . Preclinical studies highlight its ability to potentiate cytokine release (e.g., IL-2, IFNγ) and T-cell proliferation in vitro, with promising dose-dependent immune stimulation observed in murine models .

Properties

Molecular Formula |

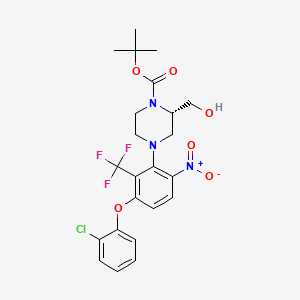

C23H25ClF3N3O6 |

|---|---|

Molecular Weight |

531.9 g/mol |

IUPAC Name |

tert-butyl (2S)-4-[3-(2-chlorophenoxy)-6-nitro-2-(trifluoromethyl)phenyl]-2-(hydroxymethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C23H25ClF3N3O6/c1-22(2,3)36-21(32)29-11-10-28(12-14(29)13-31)20-16(30(33)34)8-9-18(19(20)23(25,26)27)35-17-7-5-4-6-15(17)24/h4-9,14,31H,10-13H2,1-3H3/t14-/m0/s1 |

InChI Key |

FKBDRPYOKPGTKV-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3Cl)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CO)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dgk|AE-IN-4 involves several steps. The primary synthetic route includes the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is typically carried out using specific reagents and under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Dgk|AE-IN-4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Dgk|AE-IN-4 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of diacylglycerol kinase activity and its role in lipid metabolism.

Biology: It is used to investigate the role of diacylglycerol kinases in cellular signaling pathways and their impact on various biological processes.

Medicine: It has potential therapeutic applications in treating diseases related to lipid metabolism and signal transduction, such as cancer and diabetes.

Industry: It is used in the production of various lipid-based products and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Dgk|AE-IN-4 involves the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is catalyzed by diacylglycerol kinase, which regulates the balance of diacylglycerol and phosphatidic acid in cells. The molecular targets and pathways involved include protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and the mammalian target of rapamycin (mTOR) pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key DGK Inhibitors and Their Properties

Critical Analysis

Dual vs. Single Isoform Targeting DGK|AE-IN-4 and BMS-502 are unique as dual DGKα/ζ inhibitors, overcoming the challenge of low sequence identity (39% catalytic domain similarity) between α and ζ isoforms . In contrast, R59949 and AMB639752 are α-selective, while R59022 non-specifically inhibits multiple isoforms, including θ . Therapeutic Relevance: Dual inhibition is advantageous in cancer immunotherapy, as DGKζ deletion shows superior tumor control compared to DGKα knockout (e.g., reduced tumor growth in syngeneic models) . Combining α/ζ inhibition may amplify anti-tumor immunity, as seen in this compound’s additive effects with anti-PD1 .

Potency and Specificity BMS-502 exhibits nanomolar potency, whereas older inhibitors like R59022 and R59949 require micromolar concentrations, increasing off-target risks . This compound’s improved selectivity likely reduces toxicity, though exact IC₅₀ data remain undisclosed . AMB639752 demonstrates enhanced electrostatic compatibility with DGKα but fails to inhibit DGKζ even at high doses, limiting its utility in pathways requiring ζ blockade .

Pharmacokinetic Limitations

- R59022, despite its pan-DGK activity, has adequate blood-brain barrier (BBB) penetration, making it a candidate for neurological cancers. However, its low specificity limits clinical translation .

- This compound and BMS-502 lack reported BBB data but show superior immune modulation in peripheral tissues, aligning with their focus on T-cell-driven cancers .

Therapeutic Implications

- DGKζ-specific effects include enhanced insulin sensitivity and anti-tumor immunity, while DGKα inhibition primarily amplifies TCR signaling . Dual inhibitors like this compound may synergize these pathways, though isoform-specific roles in Treg generation and NK cell function (exclusive to ζ) warrant caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.